molecular formula C14H20BrClN2O6 B4000008 N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4000008
M. Wt: 427.67 g/mol
InChI Key: DTQPTMLOJXPAEN-UHFFFAOYSA-N
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Description

N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest in scientific research and industrial applications.

Scientific Research Applications

N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing beta-blockers and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, including the introduction of bromine and chlorine atoms into the phenoxy group. One common method involves the condensation of 4-bromo-2-chlorophenol with ethylene oxide, followed by the reaction with ethylenediamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce phenoxy oxides.

Mechanism of Action

The mechanism of action of N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy group can bind to active sites on enzymes, inhibiting their activity. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
  • N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-2-butanamine oxalate

Uniqueness

N’-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClN2O2.C2H2O4/c13-10-1-2-12(11(14)9-10)18-8-7-17-6-5-16-4-3-15;3-1(4)2(5)6/h1-2,9,16H,3-8,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQPTMLOJXPAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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Reactant of Route 5
N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

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